molecular formula C11H9BrN2O2 B14544148 N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-12-0

N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14544148
CAS No.: 62004-12-0
M. Wt: 281.10 g/mol
InChI Key: CSYOXOGDFZKPPV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide is an organic compound that belongs to the class of amides It has a molecular formula of C10H8BrN2O2 and is characterized by the presence of a bromophenyl group, a cyano group, and a hydroxybutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(3-Bromophenyl)-2-cyano-3-oxobut-2-enamide.

    Reduction: Formation of N-(3-Bromophenyl)-2-amino-3-hydroxybut-2-enamide.

    Substitution: Formation of N-(3-Substituted phenyl)-2-cyano-3-hydroxybut-2-enamide.

Scientific Research Applications

N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano and hydroxybutenamide groups allows for a wider range of chemical modifications and applications compared to similar compounds.

Properties

CAS No.

62004-12-0

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-(3-bromophenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C11H9BrN2O2/c1-7(15)10(6-13)11(16)14-9-4-2-3-8(12)5-9/h2-5,15H,1H3,(H,14,16)

InChI Key

CSYOXOGDFZKPPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC(=CC=C1)Br)O

Origin of Product

United States

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